2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide
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Overview
Description
2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that features a benzothiazole moiety
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is vital for the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .
Result of Action
The inhibition of the DprE1 enzyme leads to the disruption of the cell wall biosynthesis. This results in the death of Mycobacterium tuberculosis, exhibiting a potent anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl groups and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core structure and may have similar chemical properties.
Chlorophenyl derivatives: These compounds contain chlorophenyl groups and may exhibit similar reactivity.
Uniqueness
2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N4O2S/c26-19-9-3-1-7-17(19)13-28-23(32)15-31(25-30-21-11-5-6-12-22(21)34-25)16-24(33)29-14-18-8-2-4-10-20(18)27/h1-12H,13-16H2,(H,28,32)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKBVAKXCSMMQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN(CC(=O)NCC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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